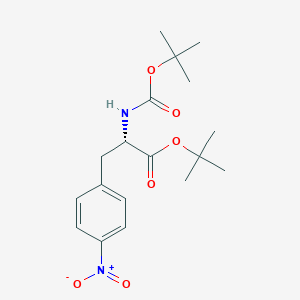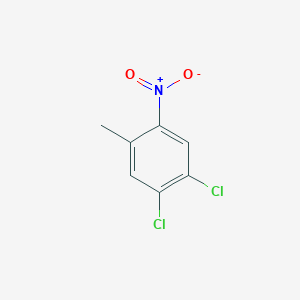
1,2-Dichloro-4-methyl-5-nitrobenzene
概要
説明
1,2-Dichloro-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2. It is a pale yellow solid that is related to 1,2-dichlorobenzene by the replacement of one hydrogen atom with a nitro functional group . This compound is used as an intermediate in the synthesis of various agrochemicals and other industrial applications .
作用機序
Target of Action
Like many nitrobenzene derivatives, it may interact with various enzymes and proteins within the cell .
Mode of Action
In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Nitrobenzene derivatives are often involved in the synthesis of agrochemicals . They can also be reactive toward nucleophiles, leading to various downstream effects .
Pharmacokinetics
Its molecular formula is c7h5cl2no2, and it has an average mass of 206026 Da . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Nitrobenzene derivatives can have various effects depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Dichloro-4-methyl-5-nitrobenzene. For example, it is a combustible substance and should be kept away from fire and high-temperature environments . Direct contact with skin and inhalation of its dust should be avoided . When stored, it should be kept sealed and away from oxidizing agents and combustibles .
準備方法
1,2-Dichloro-4-methyl-5-nitrobenzene can be synthesized through the nitration of 1,2-dichlorobenzene with mixed acid at temperatures ranging from 35 to 60°C. This reaction produces a mixture of 3-nitro and 4-nitro isomers, which are then separated by crystallization . Another method involves the chlorination of 1-chloro-4-nitrobenzene .
化学反応の分析
1,2-Dichloro-4-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: One of the chlorides in the compound is reactive towards nucleophiles.
Reduction: Reduction with iron powder can convert the nitro group to an amine, forming 3,4-dichloroaniline.
Electrophilic Aromatic Substitution: The compound can undergo nitration, bromination, and other electrophilic aromatic substitution reactions.
科学的研究の応用
1,2-Dichloro-4-methyl-5-nitrobenzene is used in various scientific research applications, including:
類似化合物との比較
1,2-Dichloro-4-methyl-5-nitrobenzene can be compared with other similar compounds such as:
3,4-Dichloronitrobenzene: Similar in structure but lacks the methyl group.
2-Methyl-4,5-Dichloronitrobenzene: Similar but with different positions of the nitro and methyl groups.
4,5-Dichloro-2-nitrotoluene: Another isomer with different positions of the substituents.
The uniqueness of this compound lies in its specific arrangement of substituents, which influences its reactivity and applications in various fields.
特性
IUPAC Name |
1,2-dichloro-4-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWCYSQDSKAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322057 | |
| Record name | 4,5-Dichloro-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-45-3 | |
| Record name | 7494-45-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dichloro-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
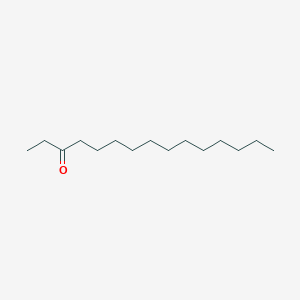
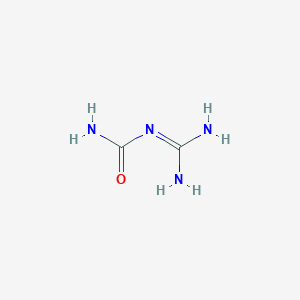
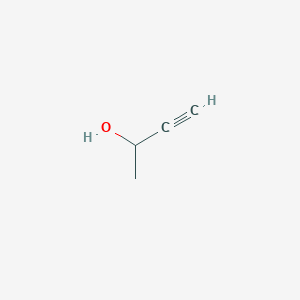

![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)
![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)





